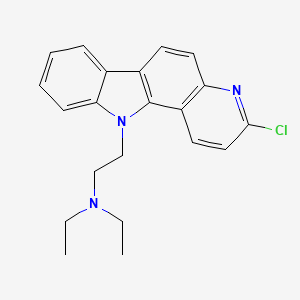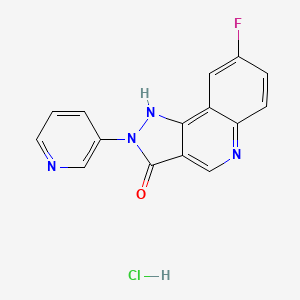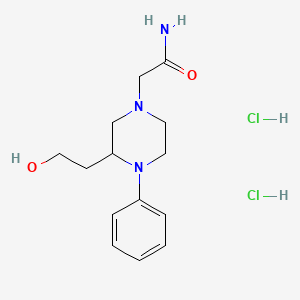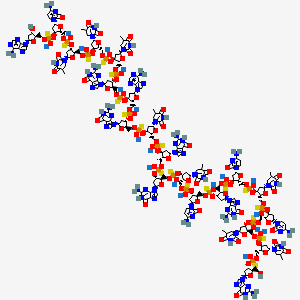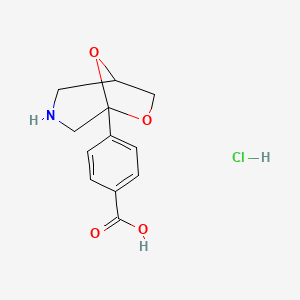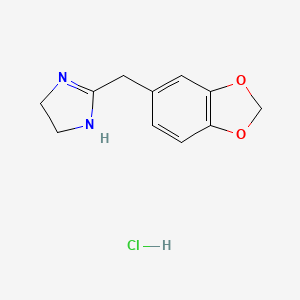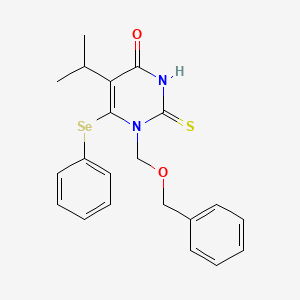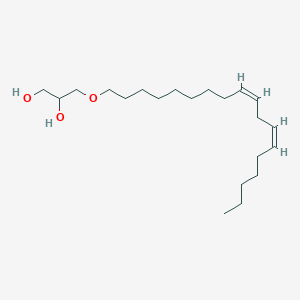
Linoleyl-1-glyceryl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linoleyl-1-glyceryl ether is a chemical compound that belongs to the class of glyceryl ethers It is characterized by the presence of a linoleyl group attached to the first carbon of a glycerol molecule through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linoleyl-1-glyceryl ether can be synthesized through the etherification of glycerol with linoleyl alcohol. The reaction typically involves the use of homogeneous acid catalysts to facilitate the formation of the ether bond. The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors to ensure efficient mixing and heat transfer. The use of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common. The reaction is carried out at elevated temperatures to enhance the reaction rate and achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Linoleyl-1-glyceryl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bonds in the linoleyl group to single bonds, resulting in saturated derivatives.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of glycerol and linoleyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typically employed.
Substitution: Strong acids, such as hydrochloric acid or sulfuric acid, are used to cleave the ether bond.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glyceryl ethers.
Substitution: Glycerol and linoleyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug absorption.
Industry: Utilized in the formulation of cosmetics and personal care products as a moisturizing and skin-conditioning agent
Mecanismo De Acción
The mechanism of action of linoleyl-1-glyceryl ether involves its ability to interact with lipid bilayers in biological membranes. The linoleyl group, being hydrophobic, can insert into the lipid bilayer, disrupting the lipid organization and increasing membrane fluidity. This enhances the permeability of the membrane, allowing for increased absorption of drugs and other molecules .
Comparación Con Compuestos Similares
Linoleyl-1-glyceryl ether can be compared with other glyceryl ethers, such as:
Oleyl-1-glyceryl ether: Similar in structure but contains an oleyl group instead of a linoleyl group. It has different physicochemical properties and applications.
Stearyl-1-glyceryl ether: Contains a stearyl group, making it more hydrophobic and suitable for different applications.
Cetyl-1-glyceryl ether: Contains a cetyl group, commonly used in cosmetics for its emollient properties
This compound is unique due to the presence of two double bonds in the linoleyl group, which imparts distinct chemical and biological properties compared to its saturated counterparts.
Propiedades
Número CAS |
10431-08-0 |
|---|---|
Fórmula molecular |
C21H40O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-[(9Z,12Z)-octadeca-9,12-dienoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9- |
Clave InChI |
LJWCDOKHVAQUBC-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CO)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
